(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-phenyl-4’-beta-pyrrolidinoethoxyacrylophenone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a phenyl group, and a pyrrolidinoethoxyacrylophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4’-beta-pyrrolidinoethoxyacrylophenone typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the dimethoxyphenyl intermediate.
Coupling with Phenyl Group: The dimethoxyphenyl intermediate is then coupled with a phenyl group through a suitable coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Pyrrolidinoethoxyacrylophenone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-phenyl-4’-beta-pyrrolidinoethoxyacrylophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the
Properties
CAS No. |
15272-66-9 |
---|---|
Molecular Formula |
C29H31NO4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C29H31NO4/c1-32-27-15-12-24(21-28(27)33-2)29(31)26(23-8-4-3-5-9-23)20-22-10-13-25(14-11-22)34-19-18-30-16-6-7-17-30/h3-5,8-15,20-21H,6-7,16-19H2,1-2H3/b26-20+ |
InChI Key |
FPVFAYNZEKKNIM-LHLOQNFPSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCCN3CCCC3)C4=CC=CC=C4)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)OCCN3CCCC3)/C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCCN3CCCC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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